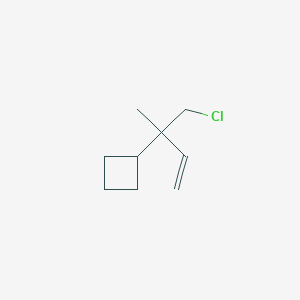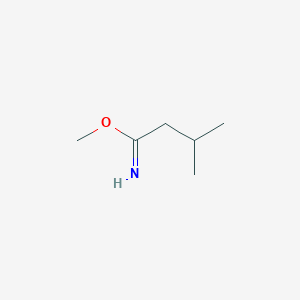
3-Chloro-2-fluorobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₆H₃ClFNaO₂S. It is a sodium salt derivative of 3-chloro-2-fluorobenzenesulfinic acid and is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-fluorobenzenesulfinic acid sodium salt typically involves the sulfonylation of 3-chloro-2-fluorobenzene. One common method includes the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with sodium hydroxide, resulting in the formation of the sodium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonylation reactions under controlled conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-fluorobenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzenesulfonyl chloride: Similar in structure but differs in its functional group, which is a sulfonyl chloride instead of a sulfinic acid sodium salt.
Sodium p-toluenesulfinate: Another sodium sulfinate used in similar applications but with a different aromatic structure.
Uniqueness
3-Chloro-2-fluorobenzenesulfinic acid sodium salt is unique due to its specific combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other sulfinates. This uniqueness makes it valuable in specialized synthetic and research applications .
Properties
Molecular Formula |
C6H3ClFNaO2S |
|---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
sodium;3-chloro-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
TXFZCSOMVOMANG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


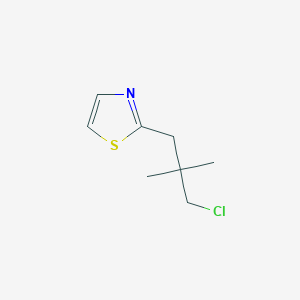
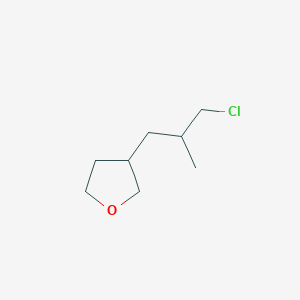
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)
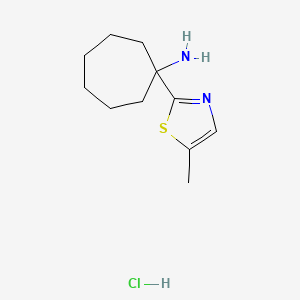
![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
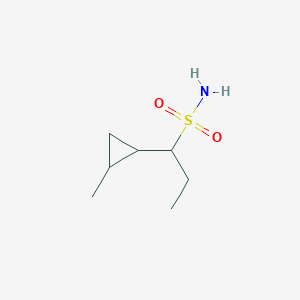
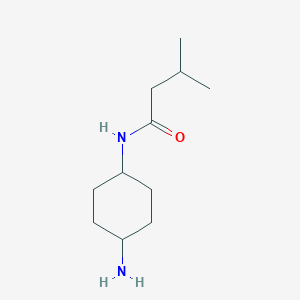

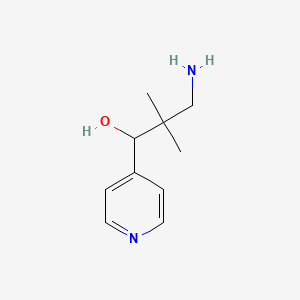
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)


